molecular formula C19H27N3O4 B5314549 N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

Cat. No. B5314549
M. Wt: 361.4 g/mol
InChI Key: REGDGACZUZGVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act on the central nervous system, specifically on certain receptors in the brain. It has been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anxiolytic and antidepressant effects. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain and use in experiments. Another advantage is its potential for use in the treatment of certain medical conditions, which makes it a promising compound for further research.
One limitation of using this compound in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to fully understand its safety profile. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide. One direction is to further investigate its mechanism of action, in order to better understand its effects on the central nervous system and the immune system. Another direction is to explore its potential for use in the treatment of other medical conditions, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand its safety profile and potential for toxicity.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide involves several steps. The first step is the preparation of 4-(tetrahydro-2-furanylcarbonyl)-1-piperazine, which is then reacted with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been well-established and has been reported in several scientific journals.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. It has been shown to have anti-inflammatory properties, as well as potential for use in the treatment of pain, anxiety, and depression.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-2-25-16-7-5-15(6-8-16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-4-3-13-26-17/h5-8,17H,2-4,9-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGDGACZUZGVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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